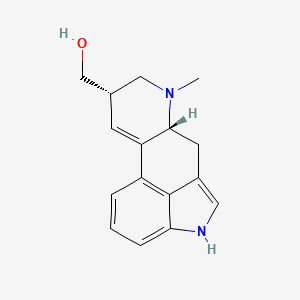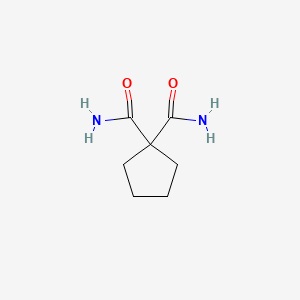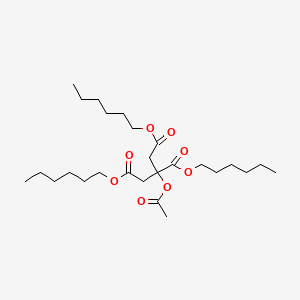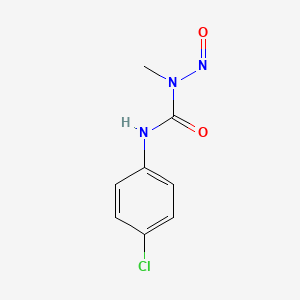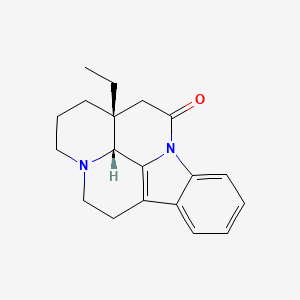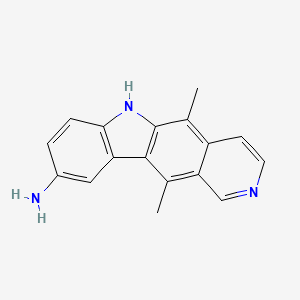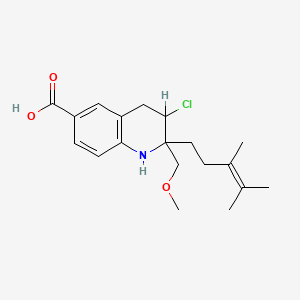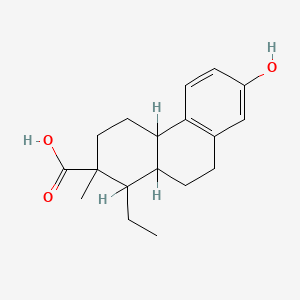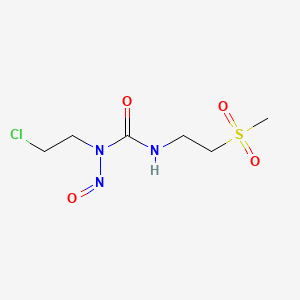
Cystemustine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cystemustine is a chloroethylating nitrosourea that causes DNA cross-linking, inhibiting DNA replication. (NCI)
Applications De Recherche Scientifique
Antitumor Effects in Melanoma
Cystemustine, a chloroethylnitrosourea, has been observed to induce significant changes in melanoma cells, including redifferentiation and delayed growth of primary tumors. This effect extends to secondary untreated tumors, suggesting a systemic response possibly mediated by the immune system. Changes in cell pigmentation, morphology, and phospholipid metabolism were noted, indicating alterations beyond DNA damage that may affect cell cycle regulation and proliferation programs (Demidem et al., 2001). Additionally, a distinct phospholipid metabolism phenotype was observed in treated melanoma tumors, suggesting that cystemustine may induce survival mechanisms in tumor cells through alterations in phospholipid derivatives (Morvan et al., 2002).
Efficacy in High-Grade Glioma
In patients with recurrent high-grade glioma, cystemustine demonstrated encouraging activity. The treatment led to a median overall survival of 8.3 months, with a subset of patients showing objective response and stable disease. Factors such as WHO performance status and histology were significant prognostic indicators for survival, highlighting cystemustine's potential in treating this challenging condition (Durando et al., 2006).
Combination Therapy with Dietary Modification
Exploring the combination of cystemustine with a methionine-free diet in melanoma and glioma showed that this approach was well tolerated and led to some long-duration stabilizations. The diet and drug combination did not significantly enhance toxicity, with hematological effects being the most prominent. This approach suggests a novel avenue for enhancing the therapeutic efficacy of cystemustine through dietary interventions (Thivat et al., 2009).
Chemotherapy-Induced Bystander Effect
Research into the chemotherapy-induced bystander effect revealed that cystemustine treatment of primary tumors could inhibit the growth of secondary, untreated tumors. This phenomenon, observed in melanoma models, was characterized by metabolic alterations in the untreated tumors, suggesting a systemic response to localized treatment. This effect was not solely attributable to DNA damage, indicating a complex mechanism possibly involving immune modulation (Merle et al., 2008).
Propriétés
Numéro CAS |
79955-36-5 |
|---|---|
Nom du produit |
Cystemustine |
Formule moléculaire |
C6H12ClN3O4S |
Poids moléculaire |
257.7 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-3-(2-methylsulfonylethyl)-1-nitrosourea |
InChI |
InChI=1S/C6H12ClN3O4S/c1-15(13,14)5-3-8-6(11)10(9-12)4-2-7/h2-5H2,1H3,(H,8,11) |
Clé InChI |
IUOVOJHLRFQQNS-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)CCNC(=O)N(CCCl)N=O |
SMILES canonique |
CS(=O)(=O)CCNC(=O)N(CCCl)N=O |
Autres numéros CAS |
79955-36-5 |
Synonymes |
CMSO2EN2 cystemustine N'-(2-chloroethyl)-N-(2-(methylsulfonyl)ethyl)-N'-nitrosourea |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



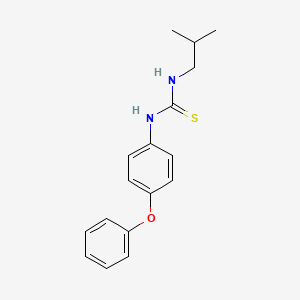
![2-[5-Bromo-2-ethoxy-4-(hydroxymethyl)phenoxy]acetic acid](/img/structure/B1221651.png)
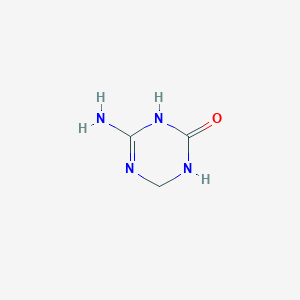
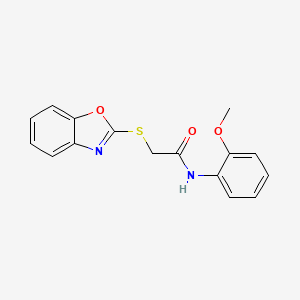
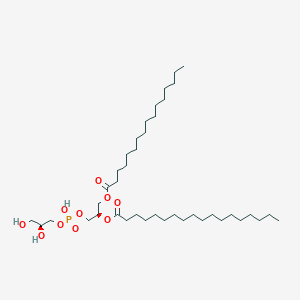
![methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[[4-(1,3-thiazol-2-yl)phenyl]methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B1221658.png)
